Cas no 1691799-30-0 (2-Pyridinamine, 6-(1-methyl-1H-pyrazol-3-yl)-)

2-Pyridinamine, 6-(1-methyl-1H-pyrazol-3-yl)- is a heterocyclic compound featuring a pyridine core substituted with an amino group at the 2-position and a 1-methyl-1H-pyrazol-3-yl moiety at the 6-position. This structure imparts unique reactivity and binding properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dual heterocyclic framework enhances molecular diversity, facilitating applications in drug discovery, particularly as a building block for kinase inhibitors and other biologically active molecules. The compound's stability and synthetic versatility allow for further functionalization, enabling tailored modifications for specific research or industrial needs. High purity grades ensure consistent performance in complex synthetic pathways.
2-Pyridinamine, 6-(1-methyl-1H-pyrazol-3-yl)- structure
1691799-30-0 structure
Product name:2-Pyridinamine, 6-(1-methyl-1H-pyrazol-3-yl)-
CAS No:1691799-30-0
MF:C9H10N4
MW:174.20250082016
CID:5296413

2-Pyridinamine, 6-(1-methyl-1H-pyrazol-3-yl)- Chemical and Physical Properties

Names and Identifiers

    • 6-(1-Methylpyrazol-3-yl)pyridin-2-amine
    • 6-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine
    • 2-Pyridinamine, 6-(1-methyl-1H-pyrazol-3-yl)-
    • Inchi: 1S/C9H10N4/c1-13-6-5-8(12-13)7-3-2-4-9(10)11-7/h2-6H,1H3,(H2,10,11)
    • InChI Key: QJMOREOQCHRCNI-UHFFFAOYSA-N
    • SMILES: N1(C)C=CC(C2C=CC=C(N)N=2)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 173
  • XLogP3: 0.5
  • Topological Polar Surface Area: 56.7

2-Pyridinamine, 6-(1-methyl-1H-pyrazol-3-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-764509-10.0g
6-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine
1691799-30-0 95%
10.0g
$6450.0 2024-05-22
1PlusChem
1P0292BK-50mg
6-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine
1691799-30-0 95%
50mg
$491.00 2024-06-19
1PlusChem
1P0292BK-100mg
6-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine
1691799-30-0 95%
100mg
$703.00 2024-06-19
Enamine
EN300-764509-5.0g
6-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine
1691799-30-0 95%
5.0g
$4349.0 2024-05-22
Enamine
EN300-764509-0.5g
6-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine
1691799-30-0 95%
0.5g
$1170.0 2024-05-22
Enamine
EN300-764509-1.0g
6-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine
1691799-30-0 95%
1.0g
$1500.0 2024-05-22
1PlusChem
1P0292BK-1g
6-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine
1691799-30-0 95%
1g
$1916.00 2023-12-20
Enamine
EN300-764509-2.5g
6-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine
1691799-30-0 95%
2.5g
$2940.0 2024-05-22
Enamine
EN300-764509-0.1g
6-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine
1691799-30-0 95%
0.1g
$518.0 2024-05-22
Enamine
EN300-764509-0.05g
6-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine
1691799-30-0 95%
0.05g
$347.0 2024-05-22

Additional information on 2-Pyridinamine, 6-(1-methyl-1H-pyrazol-3-yl)-

2-Pyridinamine, 6-(1-methyl-1H-pyrazol-3-yl): A Comprehensive Overview (CAS No. 1691799-30-0)

2-Pyridinamine, 6-(1-methyl-1H-pyrazol-3-yl) (CAS No. 1691799-30-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 6-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this compound.

Chemical Properties: 2-Pyridinamine, 6-(1-methyl-1H-pyrazol-3-yl) is a heterocyclic compound with a molecular formula of C10H12N4. It has a molecular weight of 188.23 g/mol and exhibits a melting point of approximately 155°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it suitable for various chemical and biological applications. The presence of the pyridine and pyrazole rings imparts unique electronic and steric properties to the molecule, which are crucial for its biological activities.

Synthesis Methods: The synthesis of 6-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine has been extensively studied in recent years. One of the most common methods involves the reaction of 2-chloropyridine with 3-amino-1-methylpyrazole in the presence of a base such as potassium carbonate (K2CO3). This reaction typically proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product. Another approach involves the coupling of 2-bromopyridine with 3-amino-1-methylpyrazole using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Biological Activities: 2-Pyridinamine, 6-(1-methyl-1H-pyrazol-3-yl) has shown promising biological activities in various preclinical studies. One of its key applications is as an inhibitor of Janus kinase (JAK) enzymes, which are involved in cytokine signaling pathways and play a crucial role in inflammation and immune responses. Recent studies have demonstrated that this compound can effectively inhibit JAK2 activity, making it a potential therapeutic candidate for conditions such as rheumatoid arthritis and myeloproliferative disorders.

In addition to its JAK inhibitory properties, 6-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine has also been investigated for its anti-inflammatory effects. Research has shown that it can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in both in vitro and in vivo models. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.

Clinical Trials and Research Advancements: While 2-Pyridinamine, 6-(1-methyl-1H-pyrazol-3-yl) is still in the early stages of clinical development, several preclinical studies have provided valuable insights into its safety and efficacy. A recent study published in the Journal of Medicinal Chemistry reported that this compound exhibited excellent pharmacokinetic properties, including good oral bioavailability and low toxicity profiles. These findings have paved the way for further clinical trials to evaluate its therapeutic potential.

In addition to its potential as a JAK inhibitor, 6-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine has also been explored for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. These results highlight the multifaceted nature of this compound and its potential applications in oncology.

Conclusion: 2-Pyridinamine, 6-(1-methyl-1H-pyrazol-3-yl) (CAS No. 1691799-30-0) is a promising compound with a wide range of biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in areas such as inflammation, immune disorders, and cancer.

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